Methyl 4-(3-bromopropyl)benzoate

Description

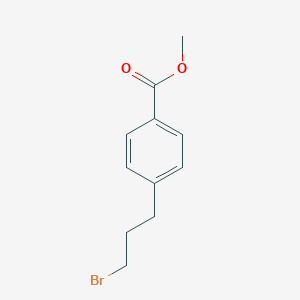

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-bromopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHPVAWXMHRICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445130 | |

| Record name | Methyl 4-(3-bromopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-86-0 | |

| Record name | Methyl 4-(3-bromopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-bromopropyl)benzoate from 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of methyl 4-(3-bromopropyl)benzoate, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-bromobenzoic acid, and proceeds through a two-step sequence involving esterification followed by a Friedel-Crafts acylation and subsequent reduction and bromination. This guide provides comprehensive experimental protocols, quantitative data, and logical diagrams to ensure clarity and reproducibility for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound from 4-bromobenzoic acid is accomplished via a three-stage process. The initial step involves the esterification of the carboxylic acid group of 4-bromobenzoic acid to yield methyl 4-bromobenzoate. This intermediate is then subjected to a Friedel-Crafts acylation with succinic anhydride to introduce a three-carbon chain, which is subsequently reduced and brominated to afford the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromobenzoate

The first step is the Fischer esterification of 4-bromobenzoic acid.

Reaction Scheme:

4-Bromobenzoic Acid + Methanol --(H₂SO₄)--> Methyl 4-bromobenzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzoic Acid | 201.02 | 20.1 g | 0.1 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-bromobenzoic acid (20.1 g, 0.1 mol) and methanol (100 mL).

-

Stir the mixture until the solid is partially dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a minimal amount of hot methanol to obtain pure methyl 4-bromobenzoate as a white crystalline solid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 90-95% |

| Melting Point | 77-80 °C |

| Purity (by GC) | >98% |

Step 2: Synthesis of this compound

This step involves a multi-stage process starting with a Friedel-Crafts acylation.

2.2.1. Friedel-Crafts Acylation:

Reaction Scheme:

Methyl 4-bromobenzoate + Succinic Anhydride --(AlCl₃)--> Methyl 4-(3-carboxypropanoyl)benzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-bromobenzoate | 215.04 | 21.5 g | 0.1 |

| Succinic Anhydride | 100.07 | 11.0 g | 0.11 |

| Aluminum Chloride | 133.34 | 29.3 g | 0.22 |

| Dichloromethane (anhydrous) | - | 150 mL | - |

Procedure:

-

To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate beaker, dissolve methyl 4-bromobenzoate (21.5 g, 0.1 mol) and succinic anhydride (11.0 g, 0.11 mol) in 50 mL of anhydrous dichloromethane.

-

Add this solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 100 mL of ice-cold 6M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto acid.

2.2.2. Clemmensen Reduction:

Reaction Scheme:

Methyl 4-(3-carboxypropanoyl)benzoate --(Zn(Hg), HCl)--> Methyl 4-(4-carboxybutyl)benzoate

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust (30 g) with a solution of mercuric chloride (3 g) in water (45 mL) and concentrated HCl (1.5 mL) for 5 minutes. Decant the aqueous solution.

-

To the keto acid from the previous step, add the amalgamated zinc, 75 mL of water, 75 mL of concentrated HCl, and 50 mL of toluene.

-

Heat the mixture to reflux with vigorous stirring for 8 hours. Add 25 mL of concentrated HCl every 2 hours during the reflux.

-

Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to give the carboxylic acid.

2.2.3. Conversion of Carboxylic Acid to Alcohol and then to Bromide (Alternative to Clemmensen): Wolff-Kishner Reduction followed by Bromination

As the Clemmensen reduction uses harsh acidic conditions that might affect the ester, a Wolff-Kishner reduction is a suitable alternative.

Reaction Scheme 1: Wolff-Kishner Reduction

Methyl 4-(3-carboxypropanoyl)benzoate + H₂NNH₂ --(KOH, ethylene glycol)--> 4-(3-carboxypropyl)benzoic acid

Procedure:

-

Dissolve the keto acid in diethylene glycol (100 mL) and add hydrazine hydrate (10 mL, 0.2 mol).

-

Heat the mixture to 120 °C for 1 hour.

-

Add potassium hydroxide pellets (11.2 g, 0.2 mol) and increase the temperature to 200-210 °C, distilling off water and excess hydrazine.

-

Maintain the temperature for 4 hours.

-

Cool the mixture, dilute with water (200 mL), and acidify with concentrated HCl.

-

Collect the precipitated dicarboxylic acid by filtration.

Reaction Scheme 2: Reduction of Carboxylic Acid to Alcohol

4-(3-carboxypropyl)benzoic acid --(LiAlH₄, THF)--> 4-(4-hydroxybutyl)benzoic acid

Procedure:

-

To a suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous THF (200 mL) at 0 °C, add a solution of the dicarboxylic acid in THF dropwise.

-

After the addition, stir the mixture at room temperature for 12 hours.

-

Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the aluminum salts and wash with THF.

-

Concentrate the filtrate to obtain the diol, which can be selectively protected and oxidized to give 4-(4-hydroxybutyl)benzoic acid. (This route is complex).

A More Direct Route via 4-(3-hydroxypropyl)benzoic acid

A more straightforward approach involves the synthesis of 4-(3-hydroxypropyl)benzoic acid, which can then be esterified and brominated.

Synthesis of 4-(3-hydroxypropyl)benzoic acid:

This can be achieved via a Grignard reaction of 4-bromobenzoic acid (protected as its silyl ester) with ethylene oxide, followed by deprotection.

Esterification and Bromination:

-

Esterify 4-(3-hydroxypropyl)benzoic acid with methanol and an acid catalyst as described in Step 1.

-

Dissolve the resulting methyl 4-(3-hydroxypropyl)benzoate in anhydrous dichloromethane.

-

Cool to 0 °C and add phosphorus tribromide (PBr₃) dropwise.

-

Stir at room temperature for 4 hours.

-

Quench with ice water, separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to give the final product.

Data Summary

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Esterification | 4-Bromobenzoic acid, Methanol, H₂SO₄ | Methanol | Reflux | 4 | 90-95 |

| 2a | Friedel-Crafts | Methyl 4-bromobenzoate, Succinic anhydride, AlCl₃ | Dichloromethane | Reflux | 3 | 75-85 |

| 2b | Reduction (Wolff-Kishner) | Hydrazine, KOH | Diethylene glycol | 200-210 | 4 | 80-90 |

| 2c | Bromination | Alcohol, PBr₃ | Dichloromethane | 0 - RT | 4 | 85-95 |

Workflow and Logic Diagrams

Caption: High-level experimental workflow for the synthesis.

Conclusion

This guide provides a detailed and technically sound methodology for the synthesis of this compound from 4-bromobenzoic acid. The described multi-step process, while involving several stages, utilizes well-established and reliable chemical transformations. The inclusion of quantitative data and clear experimental protocols is intended to facilitate the successful implementation of this synthesis in a research and development setting. For a more direct and potentially higher-yielding route, the synthesis and subsequent modification of 4-(3-hydroxypropyl)benzoic acid is a highly recommended alternative to the Friedel-Crafts based approach on the pre-formed ester.

An In-depth Technical Guide to Methyl 4-(3-bromopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-bromopropyl)benzoate is a chemical compound with significant applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both an ester and a bromoalkyl group, allows for its use as a building block in the construction of more complex molecules with potential therapeutic activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and an illustration of its application in a synthetic pathway.

Chemical and Physical Properties

This compound, identified by the CAS number 113100-86-0, is an organic compound with the molecular formula C₁₁H₁₃BrO₂.[1] It is also known by its systematic IUPAC name, this compound, and as a synonym, Benzoic acid, 4-(3-bromopropyl)-, methyl ester.[1]

The structural and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 113100-86-0[1] |

| Molecular Formula | C₁₁H₁₃BrO₂[1] |

| Molecular Weight | 257.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 4-(3-bromopropyl)-, methyl ester[1] |

| SMILES | O=C(OC)C1=CC=C(CCCBr)C=C1[1] |

| MDL Number | MFCD14708223[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white to light yellow solid |

| Boiling Point | 310.202 °C at 760 mmHg |

| Flash Point | 141.405 °C |

| Density | 1.354 g/cm³ |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

| Solubility | Information not readily available |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via Fischer esterification of 4-(3-bromopropyl)benzoic acid with methanol, using sulfuric acid as a catalyst.

Materials:

-

4-(3-bromopropyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(3-bromopropyl)benzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with water to remove the excess methanol and sulfuric acid.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted carboxylic acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be further purified by column chromatography or distillation under reduced pressure to obtain the final, pure product.

Applications in Drug Development and Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its structure allows for the introduction of a 4-(methoxycarbonyl)phenylpropyl moiety into a target molecule. The bromo group acts as a good leaving group for nucleophilic substitution reactions, enabling the linkage of this fragment to other molecular scaffolds.

One notable application of similar haloalkylated benzoate esters is in the synthesis of kinase inhibitors. For instance, a structurally related compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, is a key intermediate in a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. In this synthesis, the chloroalkyl group is used to alkylate a phenolic hydroxyl group, forming an ether linkage that is a key structural feature of the final drug molecule.

The following diagram illustrates a generalized experimental workflow where this compound is used as a building block in a multi-step synthesis of a hypothetical bioactive molecule.

Caption: Generalized workflow for the use of this compound in synthesis.

In this workflow, this compound (A) reacts with a nucleophilic substrate (B) in a nucleophilic substitution reaction (C) to form an intermediate where the phenylpropylbenzoate moiety is attached to the substrate. Subsequent reactions, such as ester hydrolysis (D) to the corresponding carboxylic acid and then amide coupling (E) with an amine, can be performed to build a more complex, potentially bioactive molecule (F). This highlights the utility of this compound as a versatile linker and building block in medicinal chemistry.

References

"Methyl 4-(3-bromopropyl)benzoate" molecular weight and formula

An In-depth Technical Guide to Methyl 4-(3-bromopropyl)benzoate

This technical guide provides comprehensive information on the chemical properties, potential synthesis, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identification

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 113100-86-0[1] |

| Molecular Formula | C₁₁H₁₃BrO₂[1][2] |

| Synonyms | Benzoic acid, 4-(3-bromopropyl)-, methyl ester[1] |

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible two-step synthetic route can be proposed based on standard organic chemistry principles, such as Fischer esterification and subsequent bromination.

Step 1: Esterification of 4-(3-bromopropyl)benzoic acid

This step involves the reaction of 4-(3-bromopropyl)benzoic acid with methanol in the presence of an acid catalyst to yield the methyl ester.

Materials:

-

4-(3-bromopropyl)benzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent (e.g., Dichloromethane or Diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(3-bromopropyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography if necessary.

Step 2: Illustrative Experimental Workflow

The following diagram illustrates the general workflow for the proposed synthesis and purification process.

References

Spectroscopic Analysis of Methyl 4-(3-bromopropyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 4-(3-bromopropyl)benzoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis. It also includes comprehensive experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | Doublet | 2H | Ar-H (ortho to -COOCH₃) |

| ~ 7.30 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂CH₂Br) |

| ~ 3.90 | Singlet | 3H | -OCH₃ |

| ~ 3.45 | Triplet | 2H | -CH₂Br |

| ~ 2.80 | Triplet | 2H | Ar-CH₂- |

| ~ 2.20 | Multiplet | 2H | -CH₂CH₂CH₂- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.0 | C=O (Ester) |

| ~ 145.0 | Ar-C (quaternary, attached to propyl chain) |

| ~ 130.0 | Ar-CH (ortho to -COOCH₃) |

| ~ 129.5 | Ar-C (quaternary, attached to ester) |

| ~ 128.5 | Ar-CH (ortho to propyl chain) |

| ~ 52.0 | -OCH₃ |

| ~ 35.0 | Ar-CH₂- |

| ~ 33.0 | -CH₂Br |

| ~ 32.0 | -CH₂CH₂CH₂- |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1720 | Strong | C=O (Ester) stretch |

| ~ 1610, 1580 | Medium-Weak | Aromatic C=C stretch |

| ~ 1280, 1110 | Strong | C-O (Ester) stretch |

| ~ 690 | Strong | C-Br stretch |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 256/258 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes |

| 225/227 | [M - OCH₃]⁺ |

| 197/199 | [M - COOCH₃]⁺ |

| 177 | [M - Br]⁺ |

| 149 | [M - Br - C₂H₄]⁺ |

| 118 | [C₆H₄CO]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are general protocols for the acquisition of NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[1]

-

Transfer and Filtration : If any solid particles are present, filter the solution into a clean, dry NMR tube.[1]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2]

-

Data Acquisition :

-

Place the NMR tube in the spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

-

For ¹H NMR, acquire the spectrum using appropriate pulse sequences.

-

For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.[3]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) in a 1:100 ratio.[4]

-

Place the mixture in a pellet press and apply pressure to form a transparent disk.

-

-

Sample Preparation (Thin Film Method for Liquids/Oils) :

-

If the sample is a liquid or can be melted, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

-

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument's software will automatically subtract the background spectrum.

-

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6][7]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.[8]

-

Ionization : The sample molecules are ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[9]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

-

Detection : A detector measures the abundance of ions at each m/z value.

-

Data Interpretation : The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak indicates the molecular weight of the compound, and the fragmentation pattern provides structural information.[10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from preparation to final structural elucidation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. webassign.net [webassign.net]

- 6. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

Methyl 4-(3-bromopropyl)benzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predicted characteristics regarding the solubility and stability of Methyl 4-(3-bromopropyl)benzoate (CAS No. 113100-86-0). Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from structurally analogous compounds and established principles of organic chemistry to provide a detailed predictive analysis and recommended experimental protocols for its characterization. This guide is intended to support researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development in handling, formulating, and analyzing this compound.

Introduction

This compound is a benzoate ester containing a bromopropyl functional group. Its chemical structure suggests its utility as a versatile intermediate in organic synthesis, particularly in the introduction of a propyl-benzoyl moiety in the design of novel molecules with potential therapeutic applications. An understanding of its solubility and stability is paramount for its effective use in research and development, including reaction setup, purification, formulation, and storage.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 113100-86-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |

| Molecular Weight | 257.12 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage | Sealed in dry, Room Temperature | [3][4] |

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Soluble | The aromatic ring and alkyl chain favor interaction with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Soluble to Moderately Soluble | The ester group can engage in dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ester can act as a hydrogen bond acceptor. Solubility is likely to decrease with increasing alcohol chain length. |

| Aqueous | Water | Poorly Soluble to Insoluble | The hydrophobic character of the benzene ring and the alkyl chain is expected to dominate over the polar ester group, leading to low water solubility. |

| Aqueous Acid | 5% HCl | Insoluble | The ester group is unlikely to be protonated under these conditions to enhance solubility. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Insoluble (at room temp.); may decompose upon heating | While the ester itself is not acidic, prolonged exposure to basic conditions, especially with heating, can lead to hydrolysis. |

Predicted Stability Profile

Detailed stability studies on this compound are not publicly documented. However, its stability can be inferred from the chemical reactivity of its functional groups: the ester and the alkyl bromide.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | Stable in neutral and mildly acidic conditions. Unstable in strong acidic and basic conditions, especially at elevated temperatures. | Acid-catalyzed hydrolysis: Reversible reaction leading to 4-(3-bromopropyl)benzoic acid and methanol. Base-catalyzed hydrolysis (saponification): Irreversible reaction forming the corresponding carboxylate salt and methanol. |

| Temperature | Stable at room temperature when stored in a sealed container.[3][4] Decomposition may occur at elevated temperatures. | Thermal decomposition pathways are not documented but could involve elimination or other radical reactions at high temperatures. |

| Light | Potential for photolytic degradation, particularly in the presence of UV light. | The bromine atom could be susceptible to homolytic cleavage, initiating radical reactions. Aromatic systems can also be photosensitive. |

| Oxidizing/Reducing Agents | The ester group is generally stable to mild oxidizing agents. The alkyl bromide can be susceptible to reduction. | The C-Br bond can be reduced to a C-H bond by various reducing agents. |

Recommended Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Experimental Protocol for Solubility Determination

This protocol outlines a qualitative to semi-quantitative method for assessing the solubility of the compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Selection of solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

-

Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the test tube and observe any change in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.

-

Repeat: Repeat the procedure for each solvent to be tested.

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions, consistent with ICH guidelines for new drug substances.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrochloric acid and Sodium hydroxide solutions

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at room temperature for a set period (e.g., 2 hours).

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of remaining parent compound and any major degradation products. Calculate the percentage of degradation.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

Methyl 4-(3-bromopropyl)benzoate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

This document provides a comprehensive overview of the safety and handling precautions for Methyl 4-(3-bromopropyl)benzoate, a chemical intermediate utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide emphasizes a proactive approach to risk mitigation through the adoption of stringent safety protocols, drawing from best practices for handling related chemical classes, such as brominated organic compounds and potential alkylating agents. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Quantitative Safety and Physical Data

| Parameter | Data |

| Chemical Name | This compound |

| CAS Number | 5798-88-9 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Physical State | Solid or Liquid (information varies) |

| Boiling Point | No specific data available |

| Melting Point | No specific data available |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Skin Corrosion/Irritation | Presumed to be an irritant (Category 2) |

| Eye Damage/Irritation | Presumed to cause serious eye irritation (Category 2A) |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction (Category 1) |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

Note: The GHS classifications provided are presumptive and based on the chemical's structural alerts and the hazards associated with similar brominated organic compounds. All personnel should handle this chemical as if it possesses these hazards until conclusive data becomes available.

Experimental Protocols and Handling Procedures

Given the unknown toxicological profile of this compound, all work with this compound must be conducted with the utmost care, adhering to the principles of prudent practice in the laboratory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.[1] This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured.

-

Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable jumpsuit should be considered.

-

Footwear: Closed-toe shoes are mandatory in the laboratory.

Engineering Controls

All handling of this compound, including weighing, transferring, and reaction setup, should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[1] The fume hood should have adequate airflow and be kept clean and uncluttered.

General Handling Procedures

-

Avoid Contact: Minimize all direct contact with the chemical.

-

Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

-

Quantities: Use the smallest amount of the chemical necessary for the experiment.

-

Transfers: When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids. Pouring should be done slowly and carefully to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or apply cosmetics in areas where this chemical is handled.

Storage

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.[1]

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1]

-

Containers: Keep the container tightly sealed and in an upright position.[1]

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reactive metals.

Spill and Waste Disposal

-

Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid generating dust. Place all contaminated materials into a sealed, labeled container for disposal.

-

Waste Disposal: All waste containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting, from procurement to disposal.

Caption: Safe handling workflow for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the principal investigator and the individual researcher to conduct a thorough risk assessment for any specific experimental procedure and to ensure that all safety precautions are strictly followed. A strong culture of safety is paramount when working with research chemicals with incomplete toxicological profiles.

References

An In-depth Technical Guide to the Formation Mechanism of Methyl 4-(3-bromopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Methyl 4-(3-bromopropyl)benzoate, a valuable intermediate in organic synthesis. The synthesis of this compound involves a multi-step process, primarily encompassing the formation of a substituted benzoic acid and its subsequent esterification. This document details the plausible synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support researchers in the effective synthesis of this molecule.

Synthetic Pathways and Core Mechanisms

The formation of this compound is not a single-step reaction but rather a synthetic sequence. The most logical and commonly employed strategy involves two primary transformations:

-

Formation of the 4-(3-bromopropyl) Side Chain: This can be achieved through various methods, with a prominent route involving the modification of a precursor molecule at the para position of the benzene ring. A plausible and efficient method starts from 4-(3-hydroxypropyl)benzoic acid. The hydroxyl group can be converted to a bromide, a more effective leaving group, through nucleophilic substitution.

-

Esterification of the Carboxylic Acid: The carboxylic acid functionality of the substituted benzoic acid is then converted to a methyl ester via Fischer esterification. This is an acid-catalyzed reaction between the carboxylic acid and methanol.

An alternative, though potentially less direct, pathway could involve starting with a compound already possessing the propyl group, such as 4-propylbenzoic acid, and introducing the bromine at the benzylic position via a free-radical bromination, followed by esterification. However, the selective bromination at the benzylic position of a propyl chain can be less specific than the substitution of a primary alcohol.

This guide will focus on the more controlled synthesis from 4-(3-hydroxypropyl)benzoic acid.

Mechanism of Bromination of 4-(3-hydroxypropyl)benzoic Acid

The conversion of the primary alcohol in 4-(3-hydroxypropyl)benzoic acid to the corresponding bromide is typically achieved using reagents like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). The mechanism with HBr, often in the presence of a strong acid like H₂SO₄, proceeds via a nucleophilic substitution (SN2) pathway.

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, which converts the poor leaving group (-OH) into a good leaving group (H₂O).

Step 2: Nucleophilic Attack by Bromide The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the protonated hydroxyl group. This attack occurs from the backside, leading to the displacement of a water molecule and the formation of the C-Br bond.

Mechanism of Fischer Esterification

The final step in the synthesis is the Fischer esterification of 4-(3-bromopropyl)benzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction is a nucleophilic acyl substitution.

Step 1: Protonation of the Carbonyl Oxygen The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Step 2: Nucleophilic Attack by Methanol A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Step 3: Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Step 4: Elimination of Water The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

Step 5: Deprotonation A base (such as water or another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 4-(3-bromopropyl)benzoic acid from 4-(3-hydroxypropyl)benzoic acid

Materials:

-

4-(3-hydroxypropyl)benzoic acid

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(3-hydroxypropyl)benzoic acid in toluene, add 48% aqueous hydrobromic acid.

-

Carefully add concentrated sulfuric acid dropwise to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(3-bromopropyl)benzoic acid.

-

The crude product can be purified by recrystallization.

Synthesis of this compound via Fischer Esterification

Materials:

-

4-(3-bromopropyl)benzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Dissolve 4-(3-bromopropyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Bromination | 4-(3-hydroxypropyl)benzoic acid | 48% HBr, H₂SO₄ | Toluene | Reflux | 4-6 | 85-95 |

| Esterification | 4-(3-bromopropyl)benzoic acid | MeOH, H₂SO₄ (cat.) | Methanol | Reflux | 3-5 | 90-98 |

Table 1: Summary of Reaction Conditions and Yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-(3-hydroxypropyl)benzoic acid | C₁₀H₁₂O₃ | 180.20 | White solid | 135-138 |

| 4-(3-bromopropyl)benzoic acid | C₁₀H₁₁BrO₂ | 243.10 | White to off-white solid | 145-148 |

| This compound | C₁₁H₁₃BrO₂ | 257.12 | Colorless oil or low-melting solid | N/A |

Table 2: Physicochemical Properties of Key Compounds.

Mandatory Visualizations

Reaction Scheme

Caption: Overall synthetic route for this compound.

Mechanism of Bromination

Caption: SN2 mechanism for the bromination of the hydroxypropyl side chain.

Mechanism of Fischer Esterification

Caption: Mechanism of the acid-catalyzed Fischer esterification.

An In-depth Technical Guide on the Reactivity of Methyl 4-(3-bromopropyl)benzoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-bromopropyl)benzoate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a reactive primary alkyl bromide and an aromatic methyl ester, allows for a wide range of chemical transformations. The propyl chain offers flexibility, while the benzoate moiety can be a crucial pharmacophore or a precursor for further functionalization. This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles, supported by experimental data and detailed protocols.

Core Reactivity Principles: SN2 Reactions

The primary mode of reactivity for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step. The primary nature of the alkyl halide makes it an excellent substrate for SN2 reactions, as steric hindrance is minimal.

dot graph "SN2_Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Generalized SN2 reaction mechanism for this compound.

Reactivity with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, primarily through the Williamson ether synthesis, is a cornerstone of its application in building complex molecular architectures.

Williamson Ether Synthesis with Phenols

Phenoxides, generated by treating phenols with a base, are excellent nucleophiles for reacting with this compound to form aryl propyl ethers. This reaction is widely used in the synthesis of various compounds, including potential pharmaceutical agents.

| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Hydroxy-4-methoxybenzoate | K₂CO₃ | DMF | 70 | 4 | 95 | [1] |

| 4-Ethylphenol | NaOH | Not Specified | Reflux | 1 | Not Specified | [2] |

| General Phenols | K₂CO₃ | DMF | 90 | 1.25 | 84 (example) | [3] |

Experimental Protocol: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (A Representative Example)

This protocol is adapted from the synthesis of a structurally similar gefitinib intermediate.[1]

Materials:

-

Methyl 3-hydroxy-4-methoxybenzoate

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol) in DMF (500 mL), add potassium carbonate (1.0 mol) and 1-bromo-3-chloropropane (0.65 mol).

-

Heat the reaction mixture at 70°C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent like ethyl acetate to afford the desired product.

dot graph "Williamson_Ether_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Figure 2: Experimental workflow for the Williamson ether synthesis.

Reactivity with Nitrogen Nucleophiles

The alkylation of nitrogen-containing compounds with this compound is a key step in the synthesis of many biologically active molecules.

Alkylation of Heterocyclic Amines (Imidazole, Pyrazole, Triazole)

Heterocyclic amines such as imidazole, pyrazole, and 1,2,4-triazole readily undergo N-alkylation. These reactions are typically carried out in the presence of a base to deprotonate the N-H bond of the heterocycle, generating a more potent nucleophile.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Not Specified | N,N-Dimethylacetamide | Reflux | 72 | Not Specified | [4] |

| Pyrazole | K₂CO₃ | DMF | Room Temp | 1 | 96 (with iodomethane) | [5] |

| 1,2,4-Triazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | General Knowledge |

Experimental Protocol: General Procedure for N-Alkylation of Heterocycles

Materials:

-

This compound

-

Heterocyclic amine (e.g., imidazole, pyrazole, 1,2,4-triazole)

-

Base (e.g., K₂CO₃, NaH)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a solution of the heterocyclic amine in the chosen anhydrous solvent, add the base and stir for a short period at room temperature to facilitate deprotonation.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

dot graph "N_Alkylation_of_Heterocycles" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} dot Figure 3: Logical relationship in the N-alkylation of heterocycles.

Reactivity with Sulfur Nucleophiles

Thiolates, generated from thiols, are potent nucleophiles that react efficiently with this compound to form thioethers.

Reaction with Thiophenols

The reaction with thiophenolates provides a straightforward route to aryl propyl thioethers.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Triethylamine | DMSO | 60 | 72 | 85 (on a similar substrate) | [2] |

Experimental Protocol: General Procedure for S-Alkylation with Thiols

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Base (e.g., Triethylamine, K₂CO₃)

-

Solvent (e.g., DMSO, DMF)

Procedure:

-

Dissolve the thiol and this compound in the chosen solvent.

-

Add the base to the reaction mixture.

-

Heat the mixture with stirring, monitoring the reaction by TLC.

-

Upon completion, cool the reaction and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

Reactivity with Carbon and Halide Nucleophiles

Reaction with Cyanide

The reaction with cyanide salts, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is a common method for introducing a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other functional groups. These reactions are typically carried out in a polar aprotic solvent.[6][7][8][9][10]

| Nucleophile | Solvent | Temperature | Yield (%) | Reference |

| KCN | Ethanol | Reflux | Not Specified | [7] |

Reaction with Azide

Sodium azide (NaN₃) is an effective nucleophile for converting alkyl halides to alkyl azides.[11] Alkyl azides are valuable intermediates for the synthesis of amines via reduction or for use in click chemistry.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaN₃ | DMSO | Room Temp | Overnight | 73 (for benzyl bromide) | [11] |

Finkelstein Reaction (Halide Exchange)

The bromide in this compound can be exchanged for an iodide by treatment with sodium iodide in acetone. This Finkelstein reaction is driven by the precipitation of sodium bromide in acetone. The resulting alkyl iodide is often more reactive in subsequent nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its primary alkyl bromide functionality allows for efficient SN2 reactions with a diverse array of nucleophiles, including oxygen, nitrogen, sulfur, carbon, and halide ions. This guide has provided an overview of these reactions, supported by tabulated data and detailed experimental protocols where available in the literature for similar substrates. The versatility of this reagent makes it a powerful tool for the synthesis of complex molecules in drug discovery and materials science. Further research into its reactivity with an even broader range of nucleophiles will undoubtedly continue to expand its utility in chemical synthesis.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. orgchemres.org [orgchemres.org]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. wyzant.com [wyzant.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Methyl bromide reacts with KCN (alc | Filo [askfilo.com]

- 8. Reactions of some benzylidene compounds with potassium cyanide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Methodological & Application

Application Notes and Protocols for Methyl 4-(3-bromopropyl)benzoate as a Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These molecules are comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI by the proteasome. While polyethylene glycol (PEG) and simple alkyl chains are common linker motifs, the exploration of novel linker structures is crucial for optimizing the pharmacological properties of PROTACs.

This document provides detailed application notes and protocols for the use of Methyl 4-(3-bromopropyl)benzoate as a versatile linker in the synthesis of PROTACs. The rigid phenyl group offers a defined spatial orientation between the two ligands, while the alkyl chain provides appropriate length and flexibility. The terminal bromide allows for facile covalent attachment to a nucleophilic group on one of the ligands, and the methyl ester provides a handle for subsequent amide bond formation with the second ligand.

Hypothetical PROTAC Design: Targeting BRD4 for Degradation

To illustrate the application of the this compound linker, we propose the design of a hypothetical PROTAC, designated AP-25 , targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a well-validated epigenetic reader and transcriptional regulator implicated in various cancers.

-

Warhead: JQ1, a potent and well-characterized inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4.

-

E3 Ligase Ligand: Pomalidomide, a derivative of thalidomide that recruits the Cereblon (CRBN) E3 ligase.

-

Linker: Derived from this compound.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., CRBN). This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

Figure 1: General mechanism of PROTAC-induced protein degradation.

Quantitative Data for a Hypothetical BRD4-Degrader (AP-25)

The following table summarizes representative hypothetical data for the BRD4-targeting PROTAC, AP-25, synthesized using the this compound linker. This data is intended to be illustrative of typical performance metrics for an effective PROTAC.

| Parameter | Description | Hypothetical Value |

| Binding Affinity | ||

| BRD4 IC50 (nM) | Concentration of AP-25 required to displace 50% of a fluorescent probe from the BRD4 bromodomain. | 25 |

| CRBN IC50 (nM) | Concentration of AP-25 required to displace 50% of a fluorescent probe from the CRBN E3 ligase. | 150 |

| Degradation Potency | ||

| DC50 (nM) | Concentration of AP-25 required to degrade 50% of cellular BRD4 protein after 24 hours. | 10 |

| Dmax (%) | Maximum percentage of BRD4 degradation achieved at high concentrations of AP-25. | >95% |

| Cellular Activity | ||

| Cell Viability IC50 (nM) | Concentration of AP-25 required to inhibit the growth of a BRD4-dependent cancer cell line (e.g., MV4-11) by 50%. | 15 |

Experimental Protocols

The synthesis of the hypothetical PROTAC, AP-25, involves a multi-step process, beginning with the functionalization of the JQ1 warhead and the Pomalidomide E3 ligase ligand, followed by their conjugation using the this compound linker.

Part 1: Synthesis of Functionalized JQ1 with a Nucleophilic Handle

A derivative of JQ1 containing a free amine or thiol is required. For this protocol, we will assume the synthesis of a JQ1 derivative with a primary amine (JQ1-NH2), which can be prepared according to literature procedures.

Part 2: Synthesis of the PROTAC Precursor (JQ1-Linker)

This step involves the reaction of the JQ1-NH2 with this compound via nucleophilic substitution.

Reagents and Materials:

-

JQ1-NH2

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve JQ1-NH2 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir

Application Notes and Protocols for Methyl 4-(3-bromopropyl)benzoate in PET Tracer Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of Positron Emission Tomography (PET) tracers synthesized directly from "Methyl 4-(3-bromopropyl)benzoate." The following application notes and protocols are therefore presented as a generalized guide, outlining the potential utility of this bifunctional precursor in the conceptual development of novel PET tracers based on established radiochemical principles. The experimental details provided are hypothetical and would require substantial optimization and validation in a research setting.

Introduction

This compound is a bifunctional organic molecule that possesses key chemical features potentially amenable to the synthesis of PET tracers. Its structure comprises a bromopropyl group, which can serve as an electrophile for alkylation reactions, and a methyl benzoate group, which can be chemically modified for the introduction of a positron-emitting radionuclide. This document outlines a conceptual framework for the application of this compound as a precursor in the development of novel PET imaging agents.

The proposed strategy involves a two-stage process:

-

Conjugation: The bromopropyl moiety is utilized to attach the benzoate core to a targeting vector (e.g., a small molecule, peptide, or antibody fragment) that has a high affinity for a specific biological target (e.g., a receptor, enzyme, or transporter).

-

Radiolabeling: The methyl benzoate functional group of the resulting conjugate is then modified to incorporate a positron-emitting isotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

Potential Synthetic Pathways

Two plausible pathways for the development of a PET tracer using this compound are outlined below. These pathways are illustrative and would necessitate optimization for any specific targeting molecule.

Pathway A: Radiolabeling via Acylation following Hydrolysis

This pathway involves the initial conjugation of the precursor to a targeting molecule, followed by hydrolysis of the methyl ester to a carboxylic acid, and subsequent radiolabeling via an amidation reaction with a radiolabeled amine.

Caption: Conceptual workflow for PET tracer synthesis via conjugation and subsequent radiolabeling.

Pathway B: Radiolabeling via Radiofluorination following Reduction

This alternative pathway involves the reduction of the methyl ester to a primary alcohol, which is then converted to a suitable leaving group (e.g., tosylate) for subsequent radiofluorination with [¹⁸F]fluoride.

Caption: Alternative conceptual workflow involving reduction and radiofluorination.

Experimental Protocols (Hypothetical)

The following protocols are generalized and would require significant adaptation for a specific target molecule and radiolabeling procedure.

Protocol 1: Synthesis of Target-Conjugated Benzoate

-

Dissolution: Dissolve the targeting molecule (containing a nucleophilic group, e.g., amine or thiol) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine) to the solution to deprotonate the nucleophile.

-

Addition of Precursor: Add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography.

Protocol 2A: Hydrolysis of Methyl Ester

-

Dissolution: Dissolve the purified conjugate in a mixture of THF and water.

-

Addition of Base: Add an excess of lithium hydroxide.

-

Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification and Extraction: Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the hydrolyzed conjugate.

Protocol 2B: Reduction of Methyl Ester

-

Dissolution: Dissolve the purified conjugate in anhydrous THF under an inert atmosphere.

-

Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (or a milder reducing agent like sodium borohydride if other functional groups are sensitive) in THF.

-

Reaction: Allow the reaction to warm to room temperature and stir until complete.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting suspension and extract the filtrate with ethyl acetate.

-

Purification: Purify the crude alcohol product by column chromatography.

Protocol 3: Automated Radiosynthesis (Conceptual)

The following table outlines a conceptual automated radiosynthesis procedure for a final [¹⁸F]-labeled PET tracer, assuming a tosylated precursor from Pathway B.

| Step | Reagents and Conditions | Duration (min) |

| [¹⁸F]Fluoride Trapping | Elute cyclotron-produced [¹⁸F]fluoride from the target onto a quaternary ammonium anion exchange cartridge. | 5 |

| Elution | Elute the trapped [¹⁸F]fluoride into the reactor vessel with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water. | 2 |

| Azeotropic Drying | Heat the mixture under vacuum with additions of acetonitrile to remove water. | 10 |

| Radiolabeling | Add the tosylated precursor in a suitable solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]K/K2.2.2 complex. Heat at 100-120 °C. | 10 |

| Purification | Dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. Wash with water to remove unreacted fluoride. | 5 |

| Elution of Product | Elute the crude radiotracer from the C18 cartridge with ethanol or acetonitrile. | 2 |

| Final Formulation | Dilute the eluted product with sterile saline and pass it through a sterile filter into a sterile vial. | 1 |

| Total Time | ~35 |

Quantitative Data (Illustrative)

The following table presents hypothetical data that would be critical to collect and analyze during the development of a PET tracer based on this precursor.

| Parameter | Target Value | Description |

| Radiochemical Yield (RCY) | > 20% (decay-corrected) | The percentage of the initial radioactivity that is incorporated into the final product. |

| Radiochemical Purity | > 95% | The percentage of the total radioactivity in the final product that is in the desired chemical form. |

| Molar Activity (Aₘ) | > 37 GBq/µmol | The amount of radioactivity per mole of the compound, indicating the ratio of radiolabeled to non-radiolabeled molecules. |

| In vitro Binding Affinity (Kᵢ) | < 10 nM | The concentration of the tracer required to inhibit 50% of the binding of a known ligand to the target. |

| LogP | 1 - 3 | The octanol-water partition coefficient, which is an indicator of the lipophilicity of the tracer. |

Conclusion

While "this compound" is not a commonly cited precursor in the existing PET tracer literature, its bifunctional nature presents a logical starting point for the design of novel imaging agents. The conceptual pathways and protocols outlined in these application notes provide a foundational strategy for researchers interested in exploring its potential. Any such development would require extensive synthetic optimization, rigorous in vitro evaluation, and thorough in vivo validation to establish the safety and efficacy of the resulting PET tracer.

Application Notes and Protocols for the Alkylation of Phenols with "Methyl 4-(3-bromopropyl)benzoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, widely employed in the preparation of a diverse array of compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis is a classic and highly effective method for achieving this transformation. This protocol focuses on the alkylation of various phenols with the specific reagent, Methyl 4-(3-bromopropyl)benzoate. This reaction yields a versatile scaffold, methyl 4-(3-(phenoxy)propyl)benzoate and its derivatives, which are of significant interest in medicinal chemistry. Recent studies have highlighted the potential of these compounds as inhibitors of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism, making this synthetic route particularly relevant for drug discovery and development.[1][2][3]

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and yields for the alkylation of various substituted phenols with this compound. The data is compiled from analogous reactions found in the literature and serves as a guide for optimizing reaction conditions for specific substrates.

| Entry | Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | DMF | 70 | 4 | 92 |

| 2 | 4-Fluorophenol | K₂CO₃ | DMF | 70 | 4 | 88 |

| 3 | 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 80 | 6 | 91 |

| 4 | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 5 | 94 |

| 5 | 4-Nitrophenol | K₂CO₃ | Acetone | 60 | 8 | 85 |

| 6 | 4-Hydroxyacetophenone | K₂CO₃ | DMF | 80 | 6 | 89 |

| 7 | Methyl 3-hydroxy-4-methoxybenzoate | K₂CO₃ | DMF | 70 | 4 | 94.7[4] |

Experimental Protocols

General Protocol for the Alkylation of Phenols with this compound

This protocol is a generalized procedure based on the Williamson ether synthesis.[5][6]

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous DMF (or acetonitrile) to make a 0.5 M solution.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-(3-(substituted-phenoxy)propyl)benzoate derivative.

Applications in Drug Development: Targeting Cancer Metabolism

Derivatives of methyl 4-(3-(phenoxy)propyl)benzoate have emerged as promising candidates in the field of oncology, specifically as inhibitors of malate dehydrogenase (MDH).[1][3] MDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle, playing a crucial role in cellular metabolism and redox homeostasis.[1][3][7] In cancer cells, metabolic pathways are often rewired to support rapid proliferation, and MDH has been identified as a critical node in this altered metabolism.[1][2][3]

Malate Dehydrogenase in Cancer Metabolism

There are two main isoforms of MDH: MDH1 in the cytoplasm and MDH2 in the mitochondria. Both are involved in the reversible conversion of malate to oxaloacetate. In cancer cells, the activity of both MDH1 and MDH2 is often upregulated to support the increased demand for biosynthesis and to maintain redox balance.[1][3] Inhibition of MDH can disrupt these processes, leading to a reduction in cancer cell growth and proliferation.[1]

Caption: Role of MDH1 and MDH2 in cancer cell metabolism and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on related compounds suggest that the nature of the substituent on the phenol ring plays a crucial role in the inhibitory activity against MDH. Both electron-donating and electron-withdrawing groups can influence the potency and selectivity of the inhibitors. The length and flexibility of the propyl linker are also important for optimal binding to the enzyme's active site. Further optimization of this scaffold could lead to the development of potent and selective MDH inhibitors for cancer therapy.

Experimental Workflow